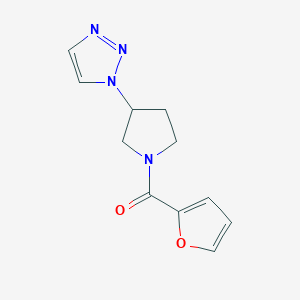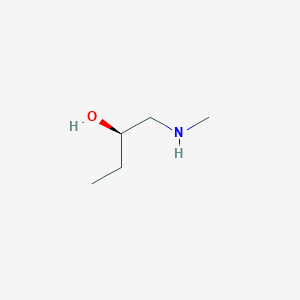![molecular formula C16H16ClN3OS B3005631 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide CAS No. 897458-66-1](/img/structure/B3005631.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide” is a derivative of imidazothiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves the use of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .
Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Chemical Reactions Analysis
The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research : This compound has been synthesized and evaluated for its cytotoxicity against human cancer cell lines, such as HepG2 and MDA-MB-231. It showed potential as an inhibitor against these cell lines, indicating its usefulness in cancer research (Ding et al., 2012).
Antimicrobial and Antifungal Properties : Various derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. Some of these derivatives exhibited significant activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Güzeldemirci et al., 2013).
Structural Analysis : The structural aspects of this compound have been studied, providing insights into its molecular conformation and interactions. This includes the analysis of hydrogen bonds and dihedral angles in its crystal structure, which are important for understanding its chemical properties (Akkurt et al., 2010).
Cardiotonic Activity : Research has been conducted on imidazo[2,1-b]thiazoles bearing a lactam ring, which includes derivatives of the compound . These studies explore their cardiotonic activity, indicating potential applications in cardiovascular research (Andreani et al., 1996).
Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, closely related to the compound, have been studied for their effectiveness in inhibiting corrosion in metals. This suggests potential industrial applications in protecting materials against corrosion (Saady et al., 2021).
Antiviral Activity : Derivatives of the compound have shown antiviral activity against specific viruses, such as the Junín virus, suggesting their potential use in antiviral therapies (Fascio et al., 2019).
Herbicidal Applications : Some imidazo[2,1-b]thiazoles, including those related to this compound, have been synthesized and tested for herbicidal activity. This implies possible uses in agriculture for controlling unwanted plant growth (Andreani et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with receptors such as theconstitutive androstane receptor (CAR) and epidermal growth factor receptor (EGFR) . These receptors play crucial roles in various cellular processes, including cell proliferation and DNA synthesis .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, EGFR activation can stimulate several signal transduction cascades, leading to cell proliferation and DNA synthesis . These cascades involve various signaling proteins like the mammalian target of rapamycin (mTOR), phosphoinositide 3-kinase (PI3-K), Raf, MEK, Ras, Akt, and extracellular signal-regulated kinase (ERK) .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Result of Action
The activation of receptors like car and egfr typically leads to changes in gene expression and cellular processes such as cell proliferation and dna synthesis .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities
Cellular Effects
Some imidazo[2,1-b]thiazole derivatives have shown broad-spectrum antiproliferative activity against various cell lines . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.
Molecular Mechanism
It is known that some imidazo[2,1-b]thiazole derivatives can modulate the immune system through T-cell activation and proliferation
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-2-7-18-15(21)8-13-10-22-16-19-14(9-20(13)16)11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXJEZOSBSECQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)
![1-(2,4-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3005553.png)
![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)
